molecular formula C22H24N4O4 B2925458 1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione CAS No. 2380070-16-4

1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione

Cat. No. B2925458
CAS RN: 2380070-16-4
M. Wt: 408.458
InChI Key: RFHUYTLJXGZYOI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrolidine-2,5-dione ring, a piperidine ring, and a pyridazine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it is a common scaffold in medicinal chemistry . Piperidine is a six-membered ring with one nitrogen atom, and it is also frequently used in drug design . Pyridazine is a six-membered ring with two nitrogen atoms, and it is less common but still important in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine-2,5-dione ring, the piperidine ring, and the pyridazine ring in separate steps, followed by their connection through various coupling reactions . The exact synthetic route would depend on the desired stereochemistry and the availability of starting materials.


Molecular Structure Analysis

The presence of multiple rings and functional groups in the compound suggests that it could adopt a variety of conformations in solution. The pyrrolidine-2,5-dione ring and the piperidine ring are both saturated, meaning they can freely rotate and adopt different conformations . The pyridazine ring is aromatic and planar .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carbonyl groups in the pyrrolidine-2,5-dione ring could be reduced to form a diol. The piperidine ring could be alkylated at the nitrogen atom. The pyridazine ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and rings. For example, the presence of multiple nitrogen atoms could make the compound basic. The carbonyl groups could form hydrogen bonds, potentially increasing the compound’s solubility in water .

Future Directions

Future research could focus on optimizing the synthesis of the compound, studying its physical and chemical properties, and investigating its biological activity. The compound’s structure suggests that it could be a useful scaffold for the development of new drugs .

properties

IUPAC Name

1-[4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-15-2-7-19(24-23-15)30-14-16-10-12-25(13-11-16)22(29)17-3-5-18(6-4-17)26-20(27)8-9-21(26)28/h2-7,16H,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHUYTLJXGZYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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